(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a chemical compound with a unique structure that allows for diverse applications in fields like pharmaceuticals, materials science, and organic chemistry. Its complex molecular architecture includes an isoxazole ring and a spirocyclic framework, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the isoxazole ring, followed by the introduction of the spirocyclic moiety. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. Detailed reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and real-time monitoring are employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which (5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: This compound shares a similar core structure but differs in the substitution pattern on the isoxazole ring.
Other Spirocyclic Isoxazole Derivatives: These compounds have variations in the spirocyclic framework or the functional groups attached to the isoxazole ring.
Uniqueness
The uniqueness of (5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(5-methyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10-11(9-14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOUBEBLKSWQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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